オプトビン

概要

説明

オプトビンは、一過性受容体電位アンキリン1(TRPA1)チャネルの活性化剤として作用する、新規な光感受性小分子です。 これは、顕著な生物活性を持つ合成化合物であり、主に疼痛と感覚知覚の研究において科学研究で使用されています .

科学的研究の応用

Optovin has a wide range of scientific research applications, including:

作用機序

オプトビンは、TRPA1チャネルの可逆的な光活性化リガンドとして作用することでその効果を発揮します。紫外線に曝されると、オプトビンはTRPA1チャネルを活性化する光化学反応を起こします。 この活性化には、オプトビンとTRPA1チャネル上の酸化還元感受性システイン残基との間の共有結合の形成が含まれます . TRPA1チャネルの活性化は、ニューロンの興奮とそれに続く疼痛または感覚刺激の知覚につながります .

Safety and Hazards

生化学分析

Biochemical Properties

Optovin plays a crucial role in biochemical reactions by acting as a reversible photoactivatable ligand for the TRPA1 ion channel. Upon exposure to violet light, Optovin binds to TRPA1, inducing a conformational change that activates the channel. This interaction is highly specific and depends on the presence of cysteine residues in the TRPA1 protein. The activation of TRPA1 by Optovin leads to an influx of calcium ions, which can trigger various downstream signaling pathways .

Cellular Effects

Optovin has profound effects on various types of cells and cellular processes. In sensory neurons, Optovin-induced activation of TRPA1 results in increased intracellular calcium levels, which can lead to the activation of pain pathways. This has been demonstrated in zebrafish, where Optovin treatment causes vigorous motor excitation in response to light . Additionally, Optovin has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by modulating calcium-dependent processes .

Molecular Mechanism

The molecular mechanism of Optovin involves its binding to the TRPA1 ion channel and subsequent activation upon exposure to violet light. The interaction between Optovin and TRPA1 is mediated by a covalent bond with cysteine residues in the channel. This binding induces a conformational change that opens the channel, allowing calcium ions to flow into the cell. The influx of calcium ions can then activate various downstream signaling pathways, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Optovin can change over time. Optovin is stable when stored at -20°C and can be used for up to 12 months under desiccating conditions . Its activity can degrade over time if not stored properly. Long-term studies have shown that repeated exposure to light can lead to desensitization of TRPA1, reducing the efficacy of Optovin in activating the channel . This highlights the importance of proper storage and handling to maintain its effectiveness.

Dosage Effects in Animal Models

The effects of Optovin vary with different dosages in animal models. In zebrafish, a concentration of 2 µM is sufficient to induce motor excitation upon light exposure . In mice, higher doses of Optovin are required to achieve similar effects. Studies have shown that excessive doses of Optovin can lead to toxic effects, including neuronal damage and impaired motor function . Therefore, it is crucial to optimize the dosage to achieve the desired effects without causing adverse outcomes.

Metabolic Pathways

Optovin is involved in metabolic pathways that regulate calcium signaling and neuronal activity. Upon activation of TRPA1, Optovin triggers a cascade of events that lead to the release of calcium ions from intracellular stores. This can influence various metabolic processes, including energy production, gene expression, and protein synthesis . Additionally, Optovin can interact with other enzymes and cofactors involved in calcium signaling, further modulating its effects on cellular metabolism .

Transport and Distribution

Optovin is transported and distributed within cells and tissues through specific transporters and binding proteins. Once inside the cell, Optovin can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it can exert its effects on calcium signaling and cellular metabolism . The distribution of Optovin within tissues is influenced by its ability to bind to TRPA1 and other proteins involved in calcium signaling .

Subcellular Localization

The subcellular localization of Optovin is critical for its activity and function. Optovin primarily localizes to the cytoplasm and mitochondria, where it can interact with TRPA1 and other calcium-dependent proteins . This localization is facilitated by targeting signals and post-translational modifications that direct Optovin to specific compartments within the cell. The precise localization of Optovin is essential for its ability to modulate calcium signaling and cellular metabolism effectively .

準備方法

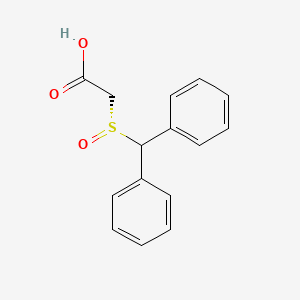

オプトビンは、ロダニン誘導体の形成を含む一連の化学反応によって合成されます。 合成経路は、通常、特定の反応条件下で、2,5-ジメチル-1-ピリジン-3-イルピロール-3-カルバルデヒドと2-スルファニリデン-1,3-チアゾリジン-4-オンを縮合させることから始まります . オプトビンの工業的製造方法は広く文書化されていませんが、実験室での合成には、高純度と収率を確保するために反応パラメータを注意深く制御することが含まれます。

化学反応の分析

オプトビンは、次のようないくつかのタイプの化学反応を起こします。

酸化: オプトビンは特定の条件下で酸化され、さまざまな酸化誘導体を形成する可能性があります。

還元: 還元反応もオプトビンに対して行うことができますが、これらの反応の特定の条件と試薬はあまり報告されていません。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

オプトビンは、次のような幅広い科学研究への応用があります。

類似化合物との比較

オプトビンは、光活性化によってTRPA1チャネルを可逆的に活性化できるという点でユニークです。類似の化合物には以下が含まれます。

マスタードオイル: 天然のTRPA1活性化剤ですが、オプトビンが提供する特異性と制御を欠いています.

シンナムアルデヒド: もう1つのTRPA1活性化剤ですが、オプトビンと同じレベルの空間的および時間的制御を提供しません.

オプトビンの独自性は、可逆的な光活性化機構であり、これにより、in vitroおよびin vivoの両方の研究でTRPA1チャネルの活性化を正確に制御できます .

特性

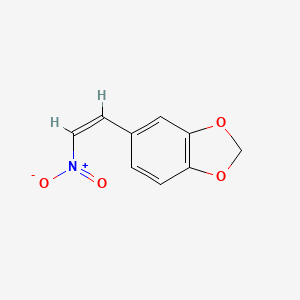

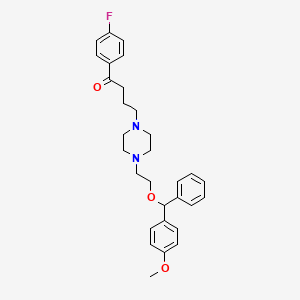

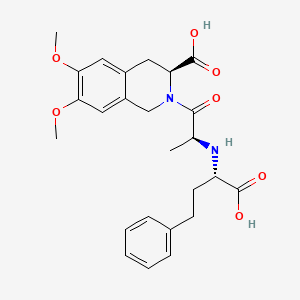

IUPAC Name |

5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS2/c1-9-6-11(7-13-14(19)17-15(20)21-13)10(2)18(9)12-4-3-5-16-8-12/h3-8H,1-2H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISGMOZSGOGYOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)NC(=S)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501129155 | |

| Record name | 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501129155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348575-88-2 | |

| Record name | 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348575-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501129155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。